molecular formula C20H40OSn B14211768 Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane CAS No. 831170-14-0

Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane

Cat. No.: B14211768
CAS No.: 831170-14-0
M. Wt: 415.2 g/mol
InChI Key: XNJXKEDPFATTOK-UHFFFAOYSA-M
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Description

Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an ethylcyclohexenyl group through an oxygen atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane typically involves the reaction of tributylstannyl chloride with 2-ethylcyclohex-1-en-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is usually conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane has several applications in scientific research:

Mechanism of Action

The mechanism by which Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form complexes with nucleophiles, facilitating reactions such as coupling and substitution. The pathways involved include the formation of tin-carbon bonds and the stabilization of reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[(2-ethylcyclohex-1-en-1-yl)oxy]stannane is unique due to the presence of the ethylcyclohexenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions requiring selective activation or stabilization of intermediates.

Properties

CAS No.

831170-14-0

Molecular Formula

C20H40OSn

Molecular Weight

415.2 g/mol

IUPAC Name

tributyl-(2-ethylcyclohexen-1-yl)oxystannane

InChI

InChI=1S/C8H14O.3C4H9.Sn/c1-2-7-5-3-4-6-8(7)9;3*1-3-4-2;/h9H,2-6H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

XNJXKEDPFATTOK-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=C(CCCC1)CC

Origin of Product

United States

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